

# Application Notes and Protocols for (S)-Ace-OH

## In Vitro Assays

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### Compound of Interest

Compound Name: (S)-Ace-OH

Cat. No.: B15541390

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**(S)-Ace-OH**, an active metabolite of the antipsychotic drug acepromazine, has been identified as a potent molecular glue degrader. It selectively induces the degradation of nuclear pore complex (NPC) proteins by fostering an interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[1][2][3][4][5] This targeted protein degradation disrupts nucleocytoplasmic trafficking, leading to cytotoxic effects in cancer cell lines, particularly those with high expression of aldo-keto reductases responsible for its formation.[6][7] These application notes provide detailed protocols for key in vitro assays to study the biological activity of **(S)-Ace-OH**.

## Data Presentation

### Ligand Binding Affinities

The following table summarizes the binding affinities of **(S)-Ace-OH** and related compounds to the PRYSPRY domain of TRIM21, as determined by Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST).

Compound	Method	TRIM21 Variant	Dissociation Constant (Kd)
(S)-Ace-OH	ITC	PRYSPRY (D355A)	17.9 $\mu$ M[6]
(R)-Ace-OH	ITC	PRYSPRY (D355A)	9.11 $\mu$ M[6]
Acepromazine	ITC	PRYSPRY (D355A)	5.66 $\mu$ M[6]
(S)-Ace-OH	MST	WT PRYSPRY	237.3 $\mu$ M[6]
Acepromazine	MST	WT PRYSPRY	44.6 $\mu$ M[6]

## Ternary Complex Formation

The affinity of NUP98's autoproteolytic domain (NUP98APD) to the preformed TRIM21D355A: **(S)-Ace-OH** complex was significantly stronger than to the complex with the (R)-enantiomer.

Complex	Method	Dissociation Constant (Kd)
NUP98APD to TRIM21D355A: (S)-Ace-OH	ITC	0.302 $\mu$ M[7]
NUP98APD to TRIM21D355A: (R)-Ace-OH	ITC	~5.13 $\mu$ M (17-fold weaker)[7]

## Cellular Potency

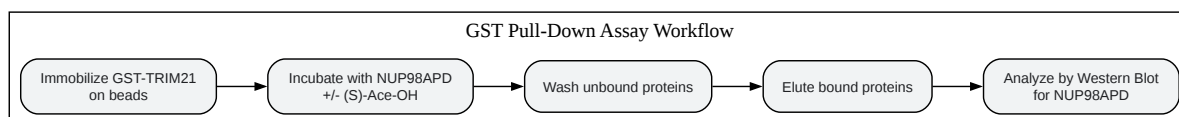
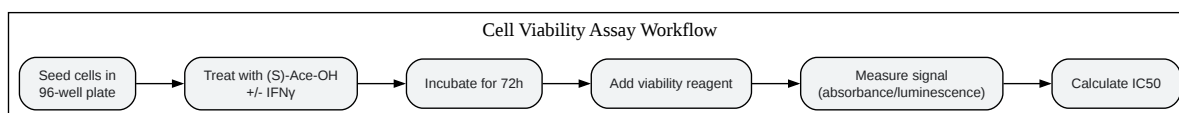
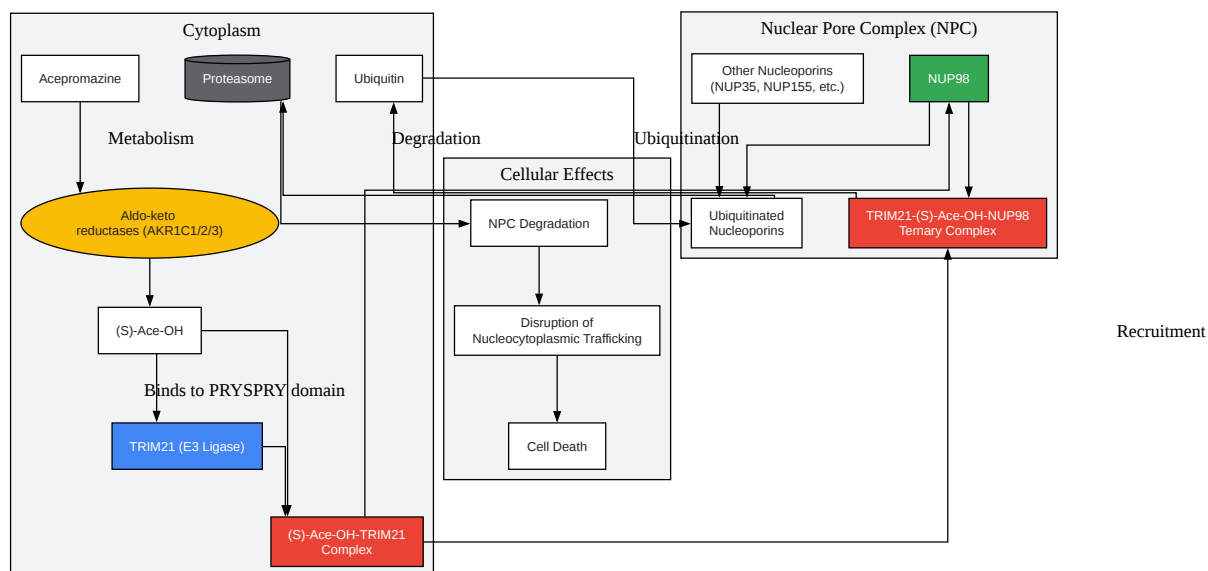
The half-maximal inhibitory concentration (IC<sub>50</sub>) values for **(S)-Ace-OH** in cancer cell lines highlight its cytotoxic activity, which is enhanced by interferon-gamma (IFN $\gamma$ ) treatment that upregulates TRIM21 expression.

Cell Line	Treatment	IC <sub>50</sub>
A549	+ 10 ng/ml IFN $\gamma$	Available in Table S1 of Lu et al., 2024[6]
DLD-1	+ 10 ng/ml IFN $\gamma$	Available in Table S1 of Lu et al., 2024[6]

Note: Specific IC50 values from the primary literature should be consulted for precise figures.

## Signaling Pathway

**(S)-Ace-OH** acts as a molecular glue to induce the degradation of nucleoporins. The pathway begins with the enzymatic conversion of acepromazine to **(S)-Ace-OH** by aldo-keto reductases. **(S)-Ace-OH** then binds to the PRYSPRY domain of TRIM21, inducing a conformational change that promotes the recruitment of NUP98, a key component of the nuclear pore complex. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of NUP98 and other associated nucleoporins, ultimately disrupting nuclear transport and leading to cell death.



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